7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1190317-98-6
VCID: VC15783863
InChI: InChI=1S/C7H6ClN3/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H,9H2
SMILES:
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol

7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine

CAS No.: 1190317-98-6

Cat. No.: VC15783863

Molecular Formula: C7H6ClN3

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine - 1190317-98-6

Specification

CAS No. 1190317-98-6
Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
IUPAC Name 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
Standard InChI InChI=1S/C7H6ClN3/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H,9H2
Standard InChI Key ZBEFEIUZLALVGC-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C2=C1C(=CN2)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine (CAS 1190317-98-6) is a bicyclic aromatic compound with the molecular formula C₇H₆ClN₃ and a molecular weight of 175.60 g/mol . Its structure combines a pyrrole ring fused to a pyridine ring, with substituents strategically positioned to influence electronic and steric properties. The chlorine atom at the 7-position enhances electrophilicity, while the amino group at the 3-position introduces hydrogen-bonding capabilities (Fig. 1).

Structural Data

PropertyValue
IUPAC Name7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
SMILESClC1=NC=CC=2C(N)=CNC12
InChI KeyZBEFEIUZLALVGC-UHFFFAOYSA-N
Melting PointNot reported
SolubilityModerate in polar solvents

The compound’s planar structure and electron-rich regions enable interactions with biological targets, particularly enzymes and receptors involved in acid secretion .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine derivatives often begins with the Bartoli reaction, a method used to construct indole-like structures. For example, 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (4) is prepared via the reaction of 2-chloro-3-nitropyridine (3) with 1-methyl-1-propenylmagnesium bromide . Subsequent modifications introduce substituents at the 1-, 3-, and 7-positions to optimize pharmacological activity (Chart 1).

Key Synthetic Steps

  • Bartoli Reaction: Forms the pyrrolo[2,3-c]pyridine core.

  • Alkylation: Sodium hydride-mediated alkylation at the 1-position enhances lipophilicity .

  • Amination: Palladium-catalyzed coupling introduces the 3-amino group .

Structural Derivatives

Pharmacological Applications and Mechanisms

Potassium-Competitive Acid Blockers (P-CABs)

7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine derivatives exhibit potent inhibitory activity against gastric H+/K+-ATPase, a proton pump critical for acid secretion in the stomach . Unlike proton pump inhibitors (PPIs), which require activation in acidic environments, P-CABs directly compete with potassium ions at the enzyme’s luminal surface, enabling faster and more sustained acid suppression .

In Vitro Activity

CompoundR₁R₂H+/K+-ATPase IC₅₀ (nM)
5e4-F-2-MeH8.4
7eiBu4-F-2-Me8.6
10c--3.2

Compound 10c, featuring a 3-hydroxymethyl group, demonstrated the highest potency (IC₅₀ = 3.2 nM), attributed to additional hydrogen bonding with Tyr925 in the enzyme’s active site .

In Vivo Efficacy

In anesthetized rats, derivatives such as 5d and 5e inhibited histamine-induced gastric acid secretion by 98% and 96%, respectively, at 1 mg/kg (i.v.), surpassing the efficacy of lansoprazole (90% inhibition) .

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

  • 1-Position Alkylation: Larger alkyl groups (e.g., isobutyl) improve lipophilic interactions with the LP-2 site of H+/K+-ATPase, enhancing inhibitory activity .

  • 3-Position Modifications: Hydroxymethyl groups (as in 10c) form hydrogen bonds with Tyr925, increasing binding affinity .

  • 7-Position Chlorine: The electron-withdrawing chlorine stabilizes the core structure and influences electronic interactions with Phe124 .

Binding Mode Insights

Molecular docking studies reveal that optimal derivatives simultaneously engage two lipophilic pockets (LP-1 and LP-2) and polar residues (Tyr925, Tyr928) in H+/K+-ATPase (Fig. 2). For example, 10c adopts a binding mode where the hydroxymethyl group interacts with Tyr925, while the isobutyl group occupies the LP-2 site .

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